Cas no 7296-59-5 ((2S,3R,4R,5R)-oxane-2,3,4,5-tetrol)

(2S,3R,4R,5R)-oxane-2,3,4,5-tetrol structure
7296-59-5 structure
Product Name:(2S,3R,4R,5R)-oxane-2,3,4,5-tetrol
CAS No:7296-59-5
Molecular Formula:C5H10O5
Molecular Weight:150.13000
MDL:MFCD30479488
CID:977679
PubChem ID:6102353

(2S,3R,4R,5R)-oxane-2,3,4,5-tetrol Properties

Names and Identifiers

    • (2S,3R,4R,5R)-oxane-2,3,4,5-tetrol
    • alpha-D-Ribopyranose(9CI)
    • Nsc93887
    • xylopyranose
    • xylopyranoside
    •  
    • SCHEMBL339949
    • alpha-D-ribopyranose
    • DTXSID301318403
    • .alpha.-D-Ribopyranose
    • CHEBI:47008
    • 115794-06-4
    • NSC-93887
    • alpha-Ribopyranose (9CI)
    • UNII-WP7XMO0E1E
    • .alpha.-D-Ribose
    • Q27120755
    • Ribopyranose, .alpha.-D-
    • 7296-59-5
    • WP7XMO0E1E
    • EN300-34019
    • (2S,3R,4R,5R)-Tetrahydro-2H-pyran-2,3,4,5-tetraol
    • I+/--D-Ribose
    • MDL: MFCD30479488
    • InChIKey: SRBFZHDQGSBBOR-UHFFFAOYSA-N
    • Inchi: InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2
    • SMILES: OC1COC(O)C(O)C1O

Computed Properties

  • Exact Mass: 150.05300
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 0
  • Monoisotopic Mass: 150.053
  • Heavy Atom Count: 10
  • Complexity: 117
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: -2.5
  • Topological Polar Surface Area: 90.2A^2

Experimental Properties

  • LogP: -2.58230
  • PSA: 90.15000
  • Melting Point: 153-154 deg C

(2S,3R,4R,5R)-oxane-2,3,4,5-tetrol Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Enamine
EN300-34019-0.05g
(2S,3R,4R,5R)-oxane-2,3,4,5-tetrol
7296-59-5 95.0%
0.05g
$41.0 2025-03-18

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